molecular formula C7H13Br B079242 1-Bromo-3-methylcyclohexane CAS No. 13905-48-1

1-Bromo-3-methylcyclohexane

Cat. No.: B079242
CAS No.: 13905-48-1
M. Wt: 177.08 g/mol
InChI Key: CAKVGNXMAZLDPV-UHFFFAOYSA-N
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Description

1-Bromo-3-methylcyclohexane is an organic compound with the molecular formula C₇H₁₃Br. It is a derivative of cyclohexane, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylcyclohexane can be synthesized through the bromination of 3-methylcyclohexanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) as brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-methylcyclohexane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylcyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the cyclohexane ring, allowing the nucleophile to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom .

Comparison with Similar Compounds

  • 1-Bromo-2-methylcyclohexane
  • 1-Bromo-4-methylcyclohexane
  • 1-Chloro-3-methylcyclohexane

Comparison: 1-Bromo-3-methylcyclohexane is unique due to the position of the bromine and methyl groups on the cyclohexane ring. This specific arrangement influences its reactivity and the types of reactions it undergoes. For example, 1-Bromo-2-methylcyclohexane and 1-Bromo-4-methylcyclohexane have different steric and electronic environments, leading to variations in their chemical behavior .

Properties

IUPAC Name

1-bromo-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKVGNXMAZLDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871226
Record name Cyclohexane, 1-bromo-3-methyl-
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Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13905-48-1
Record name 1-Bromo-3-methylcyclohexane
Source CAS Common Chemistry
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Record name Cyclohexane, 1-bromo-3-methyl-
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Record name m-Methylcyclohexyl bromide
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Record name Cyclohexane, 1-bromo-3-methyl-
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Record name Cyclohexane, 1-bromo-3-methyl-
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Record name 1-bromo-3-methylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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